

# Application Note: Development of a Stability-Indicating Assay for Sofosbuvir

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Compound of Interest		
Compound Name:	Sofosbuvir impurity G	
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#### Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to assess the stability of the active pharmaceutical ingredient (API) under various environmental conditions. Stability-indicating assay methods are essential to separate and quantify the active ingredient in the presence of its degradation products. This application note details a comprehensive protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Sofosbuvir, following the International Council for Harmonisation (ICH) guidelines.

#### **Forced Degradation Studies**

Forced degradation, or stress testing, is a critical step in developing a stability-indicating method. It helps to identify potential degradation products and establish the degradation pathways of the drug substance. This information is vital for ensuring the specificity of the analytical method. Sofosbuvir was subjected to hydrolysis, oxidation, thermal, and photolytic stress conditions to induce degradation.[2][3]

# Experimental Protocols Forced Degradation (Stress Testing) Protocol



The following protocols outline the conditions for inducing the degradation of Sofosbuvir.

#### Acid Hydrolysis:

- Accurately weigh and dissolve Sofosbuvir in 0.1 N Hydrochloric acid (HCl).
- Reflux the solution at a temperature of 70-80°C for a period of 6 to 10 hours.[4][5]
- After the specified time, cool the solution to room temperature.
- Neutralize the solution with an appropriate amount of 0.1 N Sodium hydroxide (NaOH).
- Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 μg/mL).[4]

#### • Alkaline Hydrolysis:

- Dissolve Sofosbuvir in 0.1 N or 0.5 N Sodium hydroxide (NaOH).
- Reflux the solution at 60-70°C for 10 to 24 hours.[4][5]
- After the exposure period, cool the solution.
- Neutralize with an equivalent amount of 0.1 N HCl.
- Further dilute with the mobile phase to the target concentration for analysis.[4]

#### Oxidative Degradation:

- Dissolve Sofosbuvir in a solution of 3% to 30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[4][5]
- Keep the solution at room temperature for 7 days or at 80°C for up to two days.[4][5]
- Dilute the sample with the mobile phase to the desired concentration for injection into the HPLC system.

#### Thermal Degradation:



- Place the solid Sofosbuvir powder in a hot air oven maintained at a temperature of 50°C for 21 days.[4]
- After the exposure period, allow the sample to cool to room temperature.
- Prepare a solution of the heat-stressed drug in the mobile phase at a suitable concentration for analysis.
- Photolytic Degradation:
  - Expose the solid drug substance to direct sunlight for 21 days or to UV light at 254 nm for 24 hours.[4][5]
  - Following exposure, prepare a solution of the drug in the mobile phase for HPLC analysis.

## **RP-HPLC Method for Analysis**

A stability-indicating RP-HPLC method was developed to separate Sofosbuvir from its degradation products.

- Instrumentation:
  - High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
  - Symmetry C18 column (4.6 x 250mm, 5µm) or equivalent.[2]
- Chromatographic Conditions:
  - Mobile Phase: A mixture of 0.1% Orthophosphoric acid (OPA) and Acetonitrile in a ratio of 30:70 (v/v).[2]
  - Flow Rate: 1.5 mL/min.[2]
  - Detection Wavelength: 260 nm.[2]
  - Injection Volume: 10-20 μL.[3][4]
  - Column Temperature: Ambient.



#### • Preparation of Solutions:

- Standard Solution: Prepare a stock solution of Sofosbuvir in the mobile phase at a concentration of 1000 μg/mL. Further dilute to obtain a working standard solution of a suitable concentration (e.g., 100-500 μg/mL).[2]
- Sample Solution: After subjecting Sofosbuvir to the various stress conditions as described above, dilute the resulting solutions with the mobile phase to fall within the linear range of the method.

## **Data Presentation**

The results of the forced degradation studies are summarized in the tables below.

Table 1: Summary of Forced Degradation Studies of Sofosbuvir

Stress Condition	Reagent/Condi tion	Duration	Temperature	% Degradation
Acid Hydrolysis	0.1 N HCl	6 hours	70°C	23%[4]
Acid Hydrolysis	1 N HCl	10 hours	80°C	8.66%[5]
Alkaline Hydrolysis	0.1 N NaOH	10 hours	70°C	50%[4]
Alkaline Hydrolysis	0.5 N NaOH	24 hours	60°C	45.97%[5]
Oxidative Degradation	3% H <sub>2</sub> O <sub>2</sub>	7 days	Room Temp	Significant[4]
Oxidative Degradation	30% H <sub>2</sub> O <sub>2</sub>	2 days	80°C	0.79%[5]
Thermal Degradation	Solid Drug	21 days	50°C	No degradation[4]
Photolytic Degradation	Solid Drug	21 days	Sunlight	No degradation[4]

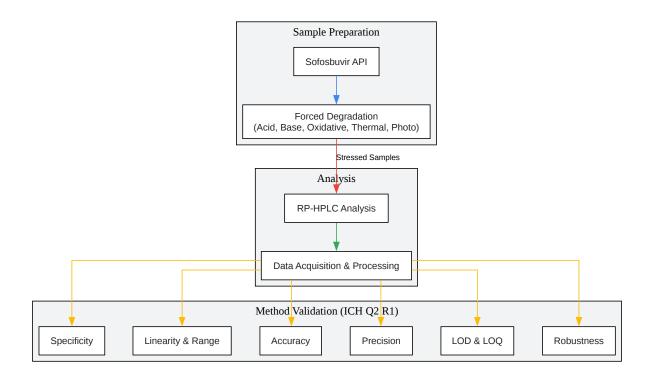


Table 2: Chromatographic Data

Analyte	Retention Time (min)
Sofosbuvir	~2.37[2]
Degradation Product I (Acidic/Alkaline)	~4.2[4]
Degradation Product II (Alkaline)	~3.6[4]
Degradation Product III (Oxidative)	~3.2[4]

# **Mandatory Visualization**

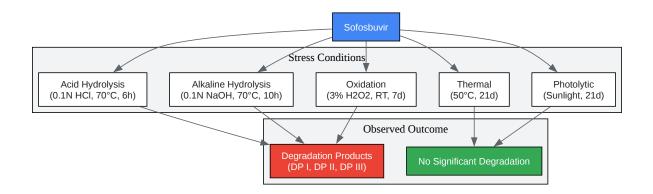




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Caption: Workflow for the development of a stability-indicating assay.





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Caption: Forced degradation pathways of Sofosbuvir.

# **Method Validation Summary**

The developed RP-HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.

- Specificity: The method demonstrated good specificity, with the Sofosbuvir peak being wellresolved from the peaks of the degradation products generated during the forced degradation studies.
- Linearity: A linear relationship was observed between the peak area and the concentration of Sofosbuvir over a range of 100 to 500 μg/mL.[2] The correlation coefficient (r²) was found to be greater than 0.999.[2]
- Accuracy: The accuracy of the method was confirmed by recovery studies, with mean recovery values typically between 98% and 102%.[2]
- Precision: The method was found to be precise, with the relative standard deviation (RSD)
   for repeated measurements being less than 2%.[6]



- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for Sofosbuvir were determined to be approximately 0.23 μg/mL and 2.48 μg/mL, respectively, indicating good sensitivity of the method.[6]
- Robustness: The method's robustness was evaluated by making small, deliberate variations
  in the chromatographic conditions, such as the mobile phase composition and flow rate. The
  results remained unaffected by these minor changes, demonstrating the method's reliability.

### Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of Sofosbuvir in the presence of its degradation products. The forced degradation studies revealed that Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it is relatively stable to thermal and photolytic stress.[4][5] The developed method is suitable for routine quality control analysis of Sofosbuvir in bulk and pharmaceutical dosage forms and for stability studies.

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